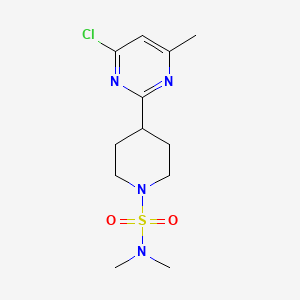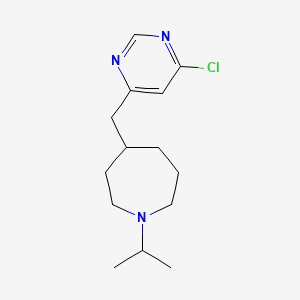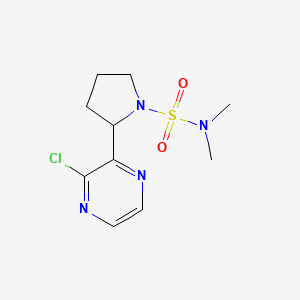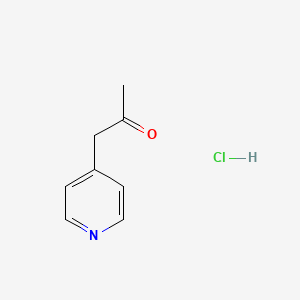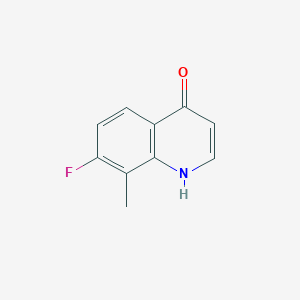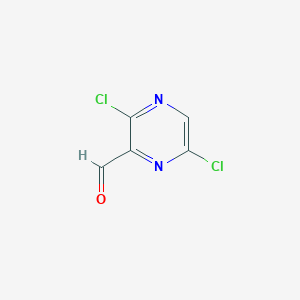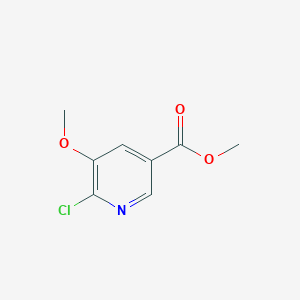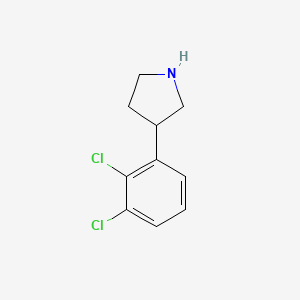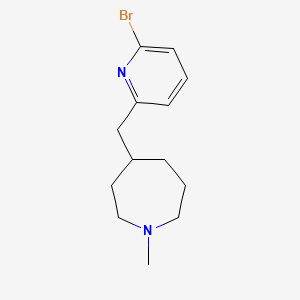
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane
Descripción general
Descripción
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane (4-Br-MMA) is an organic compound used as an intermediate in the synthesis of various compounds. It is also used in the development of new chemotherapeutic agents and has been studied for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, which are fundamental in constructing complex molecular architectures found in many pharmaceuticals .
Development of Antimicrobial Agents
The bromopyridinyl moiety within the compound exhibits potential for the development of antimicrobial agents. By acting on bacterial ribosomes, it can inhibit protein synthesis, providing a pathway for new antibiotics to combat resistant strains.
Neurological Research
This compound can be used to synthesize analogs of known neurological agents due to its morpholine ring, which is a common feature in drugs targeting the central nervous system. It could lead to breakthroughs in treating neurodegenerative diseases or psychiatric disorders .
Cancer Therapeutics
The brominated pyridine segment allows for the creation of kinase inhibitors, which are crucial in targeted cancer therapies. These inhibitors can block specific enzymes that are overactive in cancer cells, thus halting tumor growth.
Agricultural Chemical Research
In agriculture, this compound can be modified to create pesticides and herbicides. The bromine atom can be strategically replaced or used in further reactions to yield products that are effective against a wide range of pests and weeds .
Material Science Applications
The structural versatility of 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane makes it a candidate for the synthesis of organic semiconductors. These materials are essential for developing flexible electronics and photovoltaic cells .
Chemical Synthesis Optimization
Researchers utilize this compound to develop more environmentally friendly chemical synthesis routes. Its reactivity can lead to methods that reduce waste and energy consumption in industrial chemical processes.
Molecular Probes in Biochemistry
Mecanismo De Acción
Target of Action
It is known that bromopyridines, such as this compound, are often used in organic synthesis and may interact with various biological targets depending on the specific structure of the compound .
Biochemical Pathways
Bromopyridines are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the synthesis of complex organic compounds .
Propiedades
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]-1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16-8-3-4-11(7-9-16)10-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYXRDUGFGVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



